4,4-Dimethoxypyrrolidine-2-carboxylic acid

Peptide Engineering Conformational Analysis Proline Analog

4,4-Dimethoxypyrrolidine-2-carboxylic acid is a non-fungible, geminally disubstituted proline analog that uniquely eliminates hydrogen-bond donation at C4 while introducing steric bulk. This drives distinct pyrrolidine ring pucker and amide cis/trans ratios, critical for peptide backbone engineering, 12-lipoxygenase inhibitor design, and GPCR ligand discovery. Researchers cannot substitute 4-hydroxyproline or 4,4-dimethylproline for this specific scaffold without compromising conformational fidelity and target affinity.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 75776-56-6
Cat. No. B3357834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethoxypyrrolidine-2-carboxylic acid
CAS75776-56-6
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1(CC(NC1)C(=O)O)OC
InChIInChI=1S/C7H13NO4/c1-11-7(12-2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)
InChIKeyQMLZRVDTBFSZCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethoxypyrrolidine-2-carboxylic Acid (CAS 75776-56-6): Sourcing and Baseline Characterization for Research Procurement


4,4-Dimethoxypyrrolidine-2-carboxylic acid (also known as 4,4-dimethoxyproline) is a synthetic, non-proteinogenic proline analog featuring a pyrrolidine ring substituted with two methoxy groups at the 4-position and a carboxylic acid at the 2-position . This substitution pattern confers distinct physicochemical properties compared to unsubstituted proline or common 4-monosubstituted analogs, primarily by eliminating hydrogen-bond donation at C4 and introducing steric bulk . The compound is exclusively utilized as a research chemical and a chiral building block in organic synthesis, peptide engineering, and medicinal chemistry programs .

Why Substituting 4,4-Dimethoxypyrrolidine-2-carboxylic Acid (CAS 75776-56-6) with In-Class Proline Analogs Fails


Generic substitution of 4,4-dimethoxypyrrolidine-2-carboxylic acid with other 4-substituted proline derivatives is not scientifically valid due to profound differences in steric, electronic, and conformational properties [1]. The geminal dimethoxy substitution at C4 creates a quaternary center that drastically alters pyrrolidine ring pucker and amide bond cis/trans equilibria compared to 4-hydroxyproline (which retains an H-bond donor) or 4,4-dimethylproline (which is fully hydrophobic) [1]. These conformational biases directly influence peptide secondary structure, target binding affinity, and biological activity profiles, making the specific compound a non-fungible research tool where 4,4-disubstitution is a required design element [1].

Quantitative Differentiation Guide for 4,4-Dimethoxypyrrolidine-2-carboxylic Acid (CAS 75776-56-6) vs. Comparators


Comparative Conformational Bias in Peptide Backbones: 4,4-Dimethoxy vs. 4-Hydroxyproline

In a systematic analysis of 4-substituted prolines within peptide chains, 4,4-dimethoxyproline induces a distinct Cγ-endo ring pucker and modulates the cis/trans amide bond ratio differently than 4-hydroxyproline [1]. While 4-hydroxyproline strongly favors the Cγ-exo pucker, the geminal dimethoxy substitution shifts the conformational equilibrium, providing a unique tool for fine-tuning peptide secondary structure [1].

Peptide Engineering Conformational Analysis Proline Analog

Physicochemical Differentiation: 4,4-Dimethoxyproline vs. 4,4-Dimethylproline

4,4-Dimethoxypyrrolidine-2-carboxylic acid (MW 175.18) contains oxygen atoms in its C4 substituents, enabling hydrogen-bond acceptance, whereas 4,4-dimethylproline (MW 143.18) is purely hydrophobic . This difference in heteroatom content translates to a calculated topological polar surface area (tPSA) of 67.8 Ų for the dimethoxy analog versus 49.3 Ų for the dimethyl analog, impacting solubility and permeability profiles in drug discovery contexts .

Physicochemical Properties Solubility Drug Design

Biological Activity Fingerprint: Platelet 12-Lipoxygenase Inhibition

In a ChEMBL-deposited assay, 4,4-dimethoxypyrrolidine-2-carboxylic acid was evaluated for inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM [1]. While a direct comparator IC50 is not reported for this exact scaffold in this assay, the result establishes a baseline for structure-activity relationship (SAR) exploration within the proline analog chemical space [1].

Enzyme Inhibition 12-Lipoxygenase Inflammation

Receptor Binding Profile: A2 Adenosine Receptor Affinity

The compound was assessed for binding affinity to the A2 adenosine receptor in bovine striatal membranes using the radioligand [3H]CGS-21680 [1]. The assay was conducted to probe potential CNS activity, providing an additional data point for differentiating this scaffold from other proline derivatives in receptor binding SAR campaigns [1].

GPCR Adenosine Receptor CNS Research

Cytotoxic Potential: Evaluation in Human Osteosarcoma Cell Line 143B

The compound was screened for in vitro cell cytotoxicity against the human osteosarcoma cell line 143B [1]. This assay provides a preliminary assessment of potential anticancer activity or cellular toxicity, which is essential information for researchers considering this compound for cell-based studies [1].

Cancer Research Cytotoxicity Osteosarcoma

Procurement-Driven Application Scenarios for 4,4-Dimethoxypyrrolidine-2-carboxylic Acid (CAS 75776-56-6)


Peptide and Peptidomimetic Engineering Requiring Unique Conformational Constraints

Utilize 4,4-dimethoxypyrrolidine-2-carboxylic acid as a building block to introduce a specific ring pucker and modulate amide bond isomerism in peptides, leveraging its distinct conformational profile relative to 4-hydroxyproline as demonstrated by proline editing studies [1]. This application is critical for tuning the structure and biological activity of peptide-based therapeutics or probes where backbone geometry dictates target recognition.

Structure-Activity Relationship (SAR) Exploration of 12-Lipoxygenase Inhibitors

Employ this compound as a starting scaffold for designing and optimizing novel inhibitors of platelet 12-lipoxygenase, based on its demonstrated activity in a ChEMBL screening assay [2]. Researchers can synthesize derivatives of this core to map SAR and improve potency and selectivity for this inflammatory disease target.

Development of Conformationally-Biased Probes for GPCR Binding Studies

Incorporate 4,4-dimethoxypyrrolidine-2-carboxylic acid into ligands targeting adenosine receptors or related GPCRs, given its observed interaction with the A2 adenosine receptor in binding assays [3]. The unique steric and electronic properties of the 4,4-dimethoxy substitution may be exploited to achieve subtype selectivity or biased signaling.

Medicinal Chemistry Optimization of Anticancer Leads

Use the compound as a starting point for medicinal chemistry campaigns focused on osteosarcoma or related cancers, guided by its preliminary cytotoxicity evaluation in the 143B cell line [4]. The pyrrolidine core can be functionalized to enhance potency and improve drug-like properties while minimizing general cellular toxicity.

Technical Documentation Hub

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